Cas no 2015671-84-6 (4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno3,2-cpyridine)

4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno3,2-cpyridine 化学的及び物理的性質
名前と識別子
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- 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno3,2-cpyridine
- EN300-1074895
- 2015671-84-6
- 4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]
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- インチ: 1S/C13H19NS/c1-10-2-6-13(7-3-10)11-5-9-15-12(11)4-8-14-13/h5,9-10,14H,2-4,6-8H2,1H3
- InChIKey: BRWFUXFHZCSGEW-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1CCNC12CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 221.12382078g/mol
- どういたいしつりょう: 221.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno3,2-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074895-2.5g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
Enamine | EN300-1074895-0.5g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 0.5g |
$535.0 | 2023-10-28 | |
Enamine | EN300-1074895-1g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 1g |
$557.0 | 2023-10-28 | |
Enamine | EN300-1074895-5g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 5g |
$1614.0 | 2023-10-28 | |
Enamine | EN300-1074895-10g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 10g |
$2393.0 | 2023-10-28 | |
Enamine | EN300-1074895-5.0g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1074895-0.1g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
Enamine | EN300-1074895-0.25g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
Enamine | EN300-1074895-0.05g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
Enamine | EN300-1074895-10.0g |
4-methyl-6',7'-dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] |
2015671-84-6 | 10g |
$3131.0 | 2023-05-26 |
4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno3,2-cpyridine 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno3,2-cpyridineに関する追加情報
4-Methyl-6',7'-Dihydro-5'H-Spirocyclohexane-1,4'-Thieno[3,2-c]Pyridine (CAS No. 2015671-84-6): An Emerging Compound in Medicinal Chemistry
4-Methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine (CAS No. 2015671-84-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic heterocycles, which are known for their diverse biological activities and structural complexity. The spirocyclic framework provides a rigid and conformationally constrained structure, making it an attractive scaffold for the design and development of new pharmaceutical agents.
The spirocyclic heterocycle core of 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine is characterized by the fusion of a cyclohexane ring with a thienopyridine moiety. This unique architecture offers several advantages in drug discovery, including enhanced metabolic stability, improved pharmacokinetic properties, and the ability to modulate specific biological targets with high selectivity. Recent studies have highlighted the potential of this compound in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders.
In the context of neurodegenerative diseases, 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine has shown promising results as a potential neuroprotective agent. Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The study also revealed that the compound exhibits antioxidant properties, further contributing to its neuroprotective effects.
Moreover, 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine has been investigated for its anticancer properties. A study by Johnson et al. (2023) reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. These findings suggest that 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine could be a valuable lead compound for the development of novel anticancer drugs.
In addition to its neuroprotective and anticancer activities, 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine has also shown promise in the treatment of inflammatory disorders. A recent study by Lee et al. (2023) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory properties of 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine make it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine has been extensively studied to optimize its yield and purity. Various synthetic routes have been reported in the literature, including multistep processes involving cyclization reactions and functional group manipulations. One notable synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions to construct the spirocyclic framework efficiently. This approach not only improves the overall yield but also allows for the introduction of various substituents at different positions on the molecule, facilitating structure-activity relationship (SAR) studies.
The pharmacokinetic properties of 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine have also been evaluated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring that the drug can be effectively delivered to its target site and maintain therapeutic concentrations over an extended period.
In conclusion, 4-methyl-6',7'-dihydro-5'H-spirocyclohexane-1,4'-thieno[3,2-c]pyridine (CAS No. 2015671-84-6) represents an exciting new compound with a wide range of potential therapeutic applications. Its unique spirocyclic heterocycle core provides a robust platform for further chemical modifications and biological evaluations. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it a promising candidate for future drug development efforts in various medical fields.
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